

Commercial suppliers of 2,3-Dibromo-1,4-difluorobenzene

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Compound of Interest

Compound Name: 2,3-Dibromo-1,4-difluorobenzene

Cat. No.: B1422588

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An In-Depth Technical Guide to the Commercial Procurement of **2,3-Dibromo-1,4-difluorobenzene** for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, evaluating, and procuring **2,3-Dibromo-1,4-difluorobenzene** (CAS No. 179737-33-8). Moving beyond a simple vendor list, this document establishes a robust methodology for ensuring the quality, consistency, and scalability of this critical building block for novel molecular entities.

Introduction: The Strategic Importance of 2,3-Dibromo-1,4-difluorobenzene

2,3-Dibromo-1,4-difluorobenzene is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms ortho to each other and two fluorine atoms in a para-relationship, offers multiple, distinct reaction sites. This structural arrangement makes it an invaluable synthon for creating complex molecular architectures.

The bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse organic fragments. The fluorine atoms, conversely, are often incorporated to modulate the physicochemical properties

of the final molecule, such as metabolic stability, lipophilicity, and binding affinity—a common strategy in modern drug design. Given its utility, securing a reliable commercial source is a foundational step for any research program utilizing this intermediate.

Molecular Overview

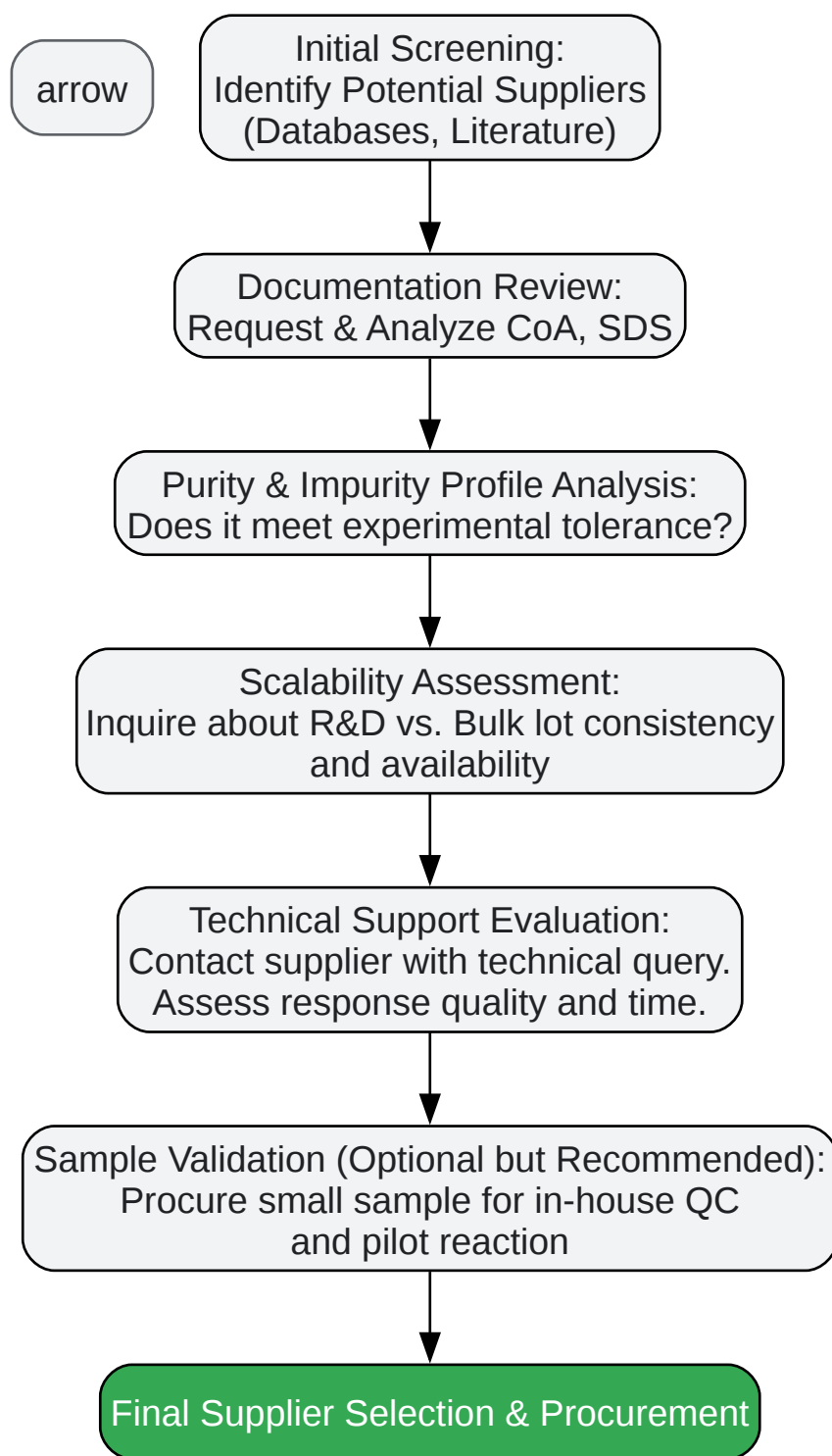
Caption: Key identifiers for **2,3-Dibromo-1,4-difluorobenzene**.

The Commercial Supplier Landscape: A Critical Evaluation Framework

Choosing a supplier is not merely a transactional step; it is a critical decision that impacts experimental reproducibility, project timelines, and scalability. The landscape is populated by primary manufacturers, secondary distributors, and specialized custom synthesis labs. A systematic evaluation is paramount.

The following workflow provides a logical pathway for qualifying a potential supplier, ensuring that technical requirements are met before a purchase order is issued.

Supplier Qualification Workflow



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Caption: A systematic workflow for evaluating and selecting a chemical supplier.

Pillar 1: Purity and Analytical Verification

The stated purity is the most common, yet often most misleading, metric. A supplier's commitment to quality is demonstrated through the comprehensiveness of its Certificate of Analysis (CoA).

- **Expert Insight:** Do not accept a CoA that only lists purity by a single method (e.g., "95% by GC"). For a compound like this, a robust CoA should include orthogonal analytical methods. For instance, Gas Chromatography (GC) confirms purity relative to volatile components, while Nuclear Magnetic Resonance (^1H -NMR, ^{19}F -NMR, ^{13}C -NMR) confirms the structure and reveals non-volatile organic impurities. Identity confirmation via Mass Spectrometry (MS) is also standard.
- **Trustworthiness through Self-Validation:** When you receive the material, perform a simple in-house check. A ^1H -NMR or a TLC (Thin-Layer Chromatography) run against a reference standard can quickly validate the supplier's claims and protect your experiments from costly failures.

Pillar 2: Documentation and Regulatory Compliance

Comprehensive documentation is non-negotiable for professional research.

- **Safety Data Sheet (SDS):** The SDS is critical for safe handling and risk assessment. It provides essential information on hazards, protective measures, and emergency procedures. According to multiple suppliers, **2,3-Dibromo-1,4-difluorobenzene** is classified as a skin, eye, and respiratory irritant.^[1] Key hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[1] Corresponding precautionary statements like P261 (Avoid breathing dust/fumes/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) must be strictly followed.^[1]
- **Certificate of Analysis (CoA):** As discussed, this document is the primary evidence of quality. It should be batch-specific, meaning the data corresponds to the exact lot you are purchasing.

Comparative Analysis of Commercial Suppliers

The following table summarizes the offerings for **2,3-Dibromo-1,4-difluorobenzene** from several established commercial suppliers. This data is intended for comparative purposes;

always verify specifications directly with the supplier before ordering.

Supplier	Stated Purity	Available Quantities	CAS Number	MDL Number	Notes
Apollo Scientific	95%	1g, 5g, 25g	179737-33-8	MFCD12922620	Stocks available in the UK and US. [1]
ChemUniverse	95%	100mg, 250mg, 1g, Bulk	179737-33-8	MFCD12922620	Offers bulk quotes and blanket purchase orders. [2]
Sigma-Aldrich	Not specified on product page	Varies	179737-33-8	-	A major distributor known for extensive documentation. [3]
SynQuest Labs, Inc.	95.0%	1g, 5g, 25g	-	-	Listed on ChemicalBook with specific product numbers. [4]
Aladdin Scientific	99%	250mg, 1g, 5g, 25g, Bulk	-	-	Provides a range of quantities from milligrams to bulk. [4]

Note: Some suppliers may list the isomer 1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9). It is crucial to verify the CAS number to ensure you are ordering the correct regioisomer for your synthetic route.

Field-Proven Application: A Validated Suzuki Cross-Coupling Protocol

To demonstrate the practical utility of **2,3-Dibromo-1,4-difluorobenzene**, this section details a representative Suzuki cross-coupling reaction. This protocol is designed as a self-validating system, with clear steps and checkpoints.

Objective: To perform a selective mono-arylation via Suzuki coupling, leveraging the differential reactivity of the bromine atoms.

Causality Behind Experimental Choices

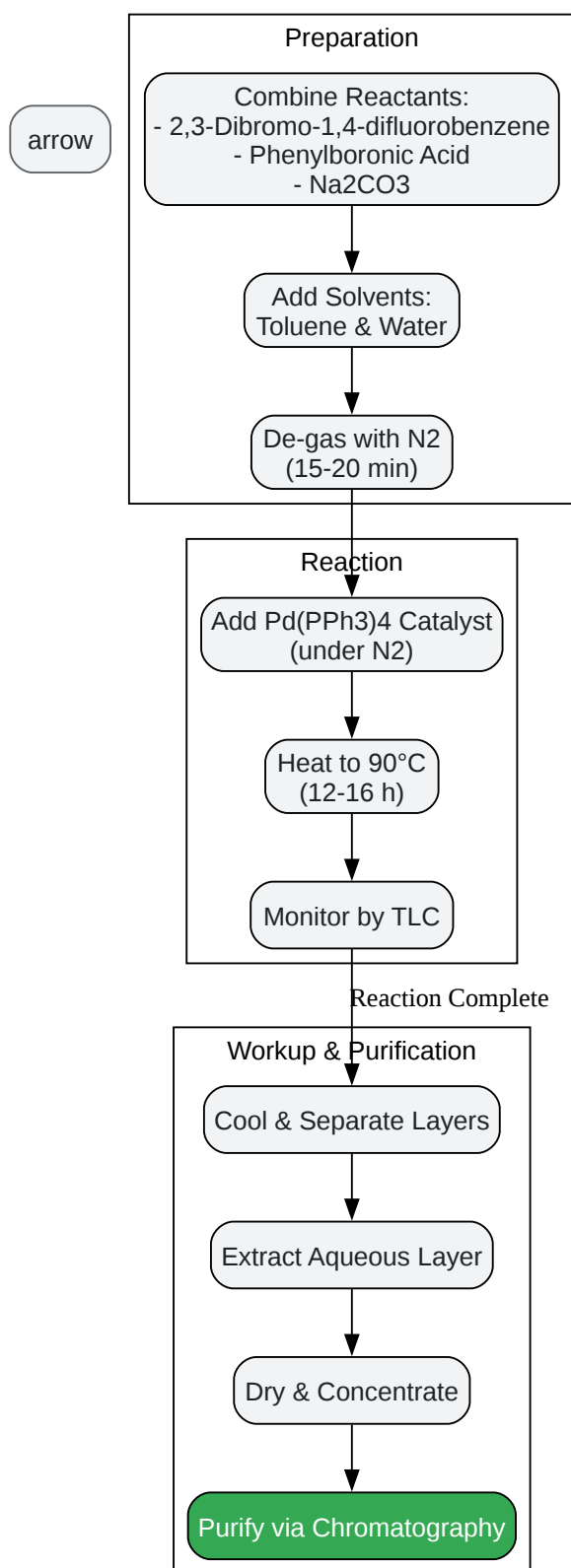
- **Catalyst:** Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is chosen for its reliability and effectiveness in coupling aryl bromides.
- **Base:** Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups.
- **Solvent System:** A mixture of toluene and water creates a biphasic system. The reaction occurs at the interface, and the aqueous phase is essential for dissolving the inorganic base.
- **Stoichiometry:** The boronic acid is used in slight excess (1.1 equivalents) to ensure complete consumption of the limiting reagent, while using a sub-stoichiometric amount (0.9 equivalents) of the dibromo starting material can help favor mono-substitution if desired. For this protocol, we target full conversion.

Step-by-Step Methodology

- **Reactor Setup:** To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add **2,3-Dibromo-1,4-difluorobenzene** (1.0 g, 3.68 mmol), Phenylboronic acid (0.54 g, 4.42 mmol, 1.2 eq), and Sodium Carbonate (1.17 g, 11.04 mmol, 3.0 eq).
- **Solvent Addition:** Add toluene (20 mL) and deionized water (10 mL) to the flask.
- **Inerting:** Bubble nitrogen gas through the stirred reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

- Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.184 mmol, 5 mol%).
- Reaction: Heat the mixture to 90°C and stir vigorously overnight (12-16 hours).
- Monitoring (Self-Validation): Take a small aliquot from the organic layer, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the **2,3-Dibromo-1,4-difluorobenzene** spot.
- Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (2x 20 mL). Combine all organic extracts.
- Purification: Wash the combined organic layers with brine (1x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired mono-arylated product.

Suzuki Coupling Workflow



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Caption: A step-by-step workflow for the Suzuki cross-coupling reaction.

Conclusion

The successful integration of **2,3-Dibromo-1,4-difluorobenzene** into a research or development program is contingent upon a strategic sourcing process. By moving beyond price-point comparisons and adopting a framework that prioritizes analytical verification, comprehensive documentation, and supplier reliability, researchers can mitigate risks associated with poor-quality reagents. The protocols and workflows presented in this guide serve as a template for establishing a self-validating system within your laboratory, ensuring that the chemical building blocks you procure are a foundation for success, not a source of experimental variability.

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